molecular formula C7H12O3 B2644549 3-[(2S)-oxolan-2-yl]propanoic acid CAS No. 71862-10-7

3-[(2S)-oxolan-2-yl]propanoic acid

Cat. No.: B2644549
CAS No.: 71862-10-7
M. Wt: 144.17
InChI Key: WUPHOULIZUERAE-LURJTMIESA-N
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Description

3-[(2S)-Oxolan-2-yl]propanoic acid is a chiral carboxylic acid featuring a tetrahydrofuran (oxolane) ring attached to the third carbon of a propanoic acid backbone. The oxolane moiety contributes to conformational rigidity, which may influence binding affinity in biological systems or reactivity in synthetic applications .

Properties

IUPAC Name

3-[(2S)-oxolan-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPHOULIZUERAE-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71862-10-7
Record name 3-[(2S)-oxolan-2-yl]propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-oxolan-2-yl]propanoic acid can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with propanoic acid under specific conditions. For instance, the reaction of 2-oxolanyl methanol with propanoic acid in the presence of a catalyst can yield the desired product. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification of the final product is often achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-oxolan-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane carboxylic acids.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxolane ring or propanoic acid moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane carboxylic acids, while reduction can produce more saturated derivatives of the original compound.

Scientific Research Applications

3-[(2S)-oxolan-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(2S)-oxolan-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The oxolane ring and propanoic acid moiety can interact with active sites on enzymes, influencing their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanoic Acid Backbone

Several compounds share the propanoic acid core but differ in substituents, leading to distinct properties:

Compound Name Substituent/Functional Group Key Features Reference
3-[(2S)-Oxolan-2-yl]propanoic acid (2S)-Oxolan-2-yl at C3 Chiral oxolane ring; potential for stereospecific interactions.
(2R*)-2-Amino-3-[(2S)-oxolan-2-yl]propanoic acid Amino group at C2; oxolane at C3 Increased polarity due to amino group; molecular weight: 231.66 g/mol.
2-[(2E)-3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid Amide-linked 4-methoxyphenyl propenoyl group Enhanced lipophilicity; potential for π-π interactions.
3-(2,4-Dimethyl-5-{[(3Z)-2-oxoindol-3-ylidene]methyl}-1H-pyrrol-3-yl)propanoic acid (Orantinib) Complex indole-pyrrole substituent Antiangiogenic activity via inhibition of KIT, VEGFR2, and PDGFR.
2-(1,3-Dioxoisoindolin-2-yl)propanoic acid 1,3-Dioxoisoindolinyl group Intermediate in isocoumarin synthesis; metal-complexing capability.
Key Observations:
  • Amino vs. Oxolane Substituents: The amino derivative () exhibits higher polarity and molecular weight (231.66 g/mol) compared to the target compound, likely altering solubility and pharmacokinetics.
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., Orantinib in ) demonstrate pharmacological activity, whereas aliphatic oxolane derivatives may prioritize conformational stability.

Stereochemical and Physicochemical Considerations

  • Stereochemistry: The (2S)-configuration of the oxolane ring in the target compound contrasts with the (2R*) configuration in its amino derivative (), underscoring the role of stereochemistry in modulating biological activity and synthetic pathways.
  • Molecular Weight and Solubility : Derivatives with bulky substituents (e.g., Orantinib) exhibit higher molecular weights and lipophilicity, whereas simpler analogs like the target compound may favor aqueous solubility.

Biological Activity

3-[(2S)-oxolan-2-yl]propanoic acid, also known as a derivative of oxolane, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique molecular structure, which may confer various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is C5H10O3C_5H_{10}O_3. Its structure can be represented as follows:

HOOC CH CH 2 C 4H 8O\text{HOOC CH CH 2 C 4H 8O}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
  • Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Antimicrobial Studies

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Activity

In vitro assays demonstrated that this compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in managing inflammatory responses.

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled experiment, researchers tested the compound's effectiveness against a panel of pathogens. The study concluded that the compound could serve as a lead for developing new antibiotics due to its broad-spectrum activity.
  • Inflammatory Response Modulation : Another study focused on the compound’s effects on human cell lines exposed to inflammatory stimuli. Results indicated a reduction in inflammatory markers, supporting its potential use in treating conditions like rheumatoid arthritis.

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